molecular formula C14H16N2O5 B2378292 4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034389-72-3

4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B2378292
CAS No.: 2034389-72-3
M. Wt: 292.291
InChI Key: BIULXPGCIPYPKG-UHFFFAOYSA-N
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Description

4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that features a furan ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidin-4-ylamine to form the intermediate 1-(Furan-2-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with morpholine-3,5-dione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and piperidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-carbonyl)piperidin-4-ylamine
  • Morpholine-3,5-dione
  • Furan-2,5-dione derivatives

Uniqueness

4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for various research applications.

Biological Activity

The compound 4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS Number: 2034391-99-4) is a morpholine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on antimicrobial activity, cytotoxicity, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O5C_{14}H_{16}N_{2}O_{5}, with a molecular weight of 292.29 g/mol. The compound features a morpholine ring and a furan carbonyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound. In vitro evaluations have demonstrated that derivatives of morpholine compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound MIC (μg/mL) MBC (μg/mL) Activity
This compound0.25 - 0.500.50 - 1.00Bactericidal
Ciprofloxacin2.004.00Bactericidal (control)

The minimum inhibitory concentration (MIC) values for the compound indicate strong antimicrobial properties, comparable to established antibiotics like ciprofloxacin .

Cytotoxicity and Safety Profile

In addition to its antimicrobial properties, the safety profile of this compound has been assessed through hemolytic activity tests. The results showed low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating that it is relatively non-toxic compared to control substances such as Triton X-100 . Furthermore, cytotoxicity assays revealed IC50 values greater than 60 μM, suggesting a favorable safety margin for potential therapeutic applications.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest that it may act as a dual inhibitor targeting DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These targets are critical in bacterial DNA replication and folate synthesis, respectively.

Case Studies

A recent study focused on synthesizing various derivatives of morpholine compounds, including the target compound, to evaluate their biological activities systematically. The study found that modifications in the chemical structure significantly influenced antimicrobial potency and selectivity against specific pathogens .

Properties

IUPAC Name

4-[1-(furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-12-8-20-9-13(18)16(12)10-3-5-15(6-4-10)14(19)11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULXPGCIPYPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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